5-chloro-3-(3,5-dimethylphenyl)sulfonyl-1H-indole-2-carboxamide
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Overview
Description
5-chloro-3-(3,5-dimethylbenzenesulfonyl)-1H-indole-2-carboxamide is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for drug development
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-3-(3,5-dimethylbenzenesulfonyl)-1H-indole-2-carboxamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Formation of the Indole Core: The indole core can be synthesized through a Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of the Chloro Group: The chloro group can be introduced via a halogenation reaction using reagents such as thionyl chloride or phosphorus pentachloride.
Sulfonylation: The dimethylbenzenesulfonyl group can be added through a sulfonylation reaction using benzenesulfonyl chloride and a base such as pyridine.
Carboxamide Formation: The carboxamide group can be formed by reacting the intermediate compound with an amine under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
5-chloro-3-(3,5-dimethylbenzenesulfonyl)-1H-indole-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted indole derivatives.
Scientific Research Applications
5-chloro-3-(3,5-dimethylbenzenesulfonyl)-1H-indole-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 5-chloro-3-(3,5-dimethylbenzenesulfonyl)-1H-indole-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
5-chloro-1H-indole-2-carboxamide: Lacks the dimethylbenzenesulfonyl group.
3-(3,5-dimethylbenzenesulfonyl)-1H-indole-2-carboxamide: Lacks the chloro group.
5-chloro-3-(benzenesulfonyl)-1H-indole-2-carboxamide: Lacks the dimethyl groups on the benzenesulfonyl group.
Uniqueness
5-chloro-3-(3,5-dimethylbenzenesulfonyl)-1H-indole-2-carboxamide is unique due to the presence of both the chloro group and the dimethylbenzenesulfonyl group, which can impart specific chemical and biological properties that are not found in similar compounds.
Properties
Molecular Formula |
C17H15ClN2O3S |
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Molecular Weight |
362.8 g/mol |
IUPAC Name |
5-chloro-3-(3,5-dimethylphenyl)sulfonyl-1H-indole-2-carboxamide |
InChI |
InChI=1S/C17H15ClN2O3S/c1-9-5-10(2)7-12(6-9)24(22,23)16-13-8-11(18)3-4-14(13)20-15(16)17(19)21/h3-8,20H,1-2H3,(H2,19,21) |
InChI Key |
GXWODWMYKXULHQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)S(=O)(=O)C2=C(NC3=C2C=C(C=C3)Cl)C(=O)N)C |
Origin of Product |
United States |
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